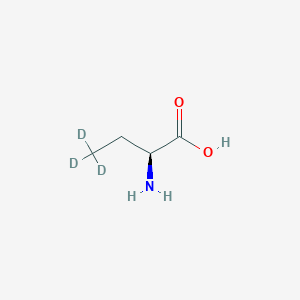

L-Aminobutyric Acid-d3

Übersicht

Beschreibung

L-Aminobutyric Acid-d3: is a deuterated form of L-2-aminobutyric acid, where three hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The preparation of L-2-aminobutyric acid can be achieved through several chemical methods, including ammonolysis of α-halogen acid, reduction reactions, ammoniation hydrolysis, and butanone acid reduction. These methods often involve harsh reaction conditions and may produce various byproducts.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.

Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products:

Oxidation: The major products are oxo acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: L-Aminobutyric Acid-d3 is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry .

Biology: In biological research, it serves as a tracer to study metabolic pathways and enzyme kinetics .

Medicine: this compound is used in the development of pharmaceuticals, particularly as a precursor for anticonvulsants and antituberculotic drugs .

Industry: The compound is employed in the synthesis of chiral drugs and other fine chemicals .

Wirkmechanismus

L-Aminobutyric Acid-d3 exerts its effects primarily through its interaction with enzymes involved in amino acid metabolism. It acts as a substrate for enzymes like leucine dehydrogenase, facilitating the production of important intermediates in biochemical pathways . The molecular targets include enzymes that catalyze the conversion of amino acids, and the pathways involved are those related to amino acid biosynthesis and degradation .

Vergleich Mit ähnlichen Verbindungen

L-2-Aminobutyric Acid: The non-deuterated form of L-Aminobutyric Acid-d3.

Gamma-Aminobutyric Acid: Another amino acid with similar inhibitory neurotransmitter functions.

Alpha-Aminobutyric Acid: A compound with similar structural properties but different biological functions.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical studies, such as enhanced sensitivity and resolution in nuclear magnetic resonance spectroscopy and mass spectrometry .

Biologische Aktivität

L-Aminobutyric Acid-d3 (LABA-d3) is a deuterated form of L-Aminobutyric Acid (LABA), which is a non-protein amino acid that has garnered attention for its potential biological activities, particularly in the context of neurotransmission and metabolic processes. Its structural similarity to gamma-aminobutyric acid (GABA) suggests it may play a role in modulating GABAergic signaling, which is crucial for maintaining neuronal excitability and overall brain function.

This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and can facilitate tracing studies in biological systems. The molecular formula is C4H9D3N, and its structure can be represented as follows:

1. Neurotransmitter Modulation

LABA-d3's primary biological activity is believed to be linked to its role as a GABA analog. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysregulation is associated with various neurological disorders, including anxiety, depression, and epilepsy. Studies indicate that LABA-d3 may enhance GABAergic transmission by acting on GABA receptors or influencing the synthesis of GABA from glutamate.

- GABA Synthesis : LABA-d3 may influence the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA. Increased GABA levels can lead to enhanced inhibitory signaling in the brain, potentially alleviating symptoms of anxiety and improving mood.

2. Neuroprotective Effects

Research suggests that LABA-d3 possesses neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation within neuronal tissues.

- Oxidative Stress : LABA-d3 has been shown to reduce reactive oxygen species (ROS) production in neuronal cells, thereby protecting against oxidative damage.

3. Impact on Metabolism

Preliminary studies indicate that LABA-d3 may influence metabolic pathways related to amino acid metabolism. This could have implications for conditions such as metabolic syndrome or obesity.

- Metabolic Pathways : LABA-d3 might modulate pathways involving branched-chain amino acids (BCAAs), which are known to play a role in energy metabolism and insulin sensitivity.

Clinical Studies

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Neurotransmitter Modulation | Enhances GABAergic transmission | Potential treatment for anxiety and depression |

| Neuroprotective Effects | Reduces oxidative stress | May protect against neurodegeneration |

| Metabolic Regulation | Modulates amino acid metabolism | Could aid in managing metabolic disorders |

Eigenschaften

IUPAC Name |

(2S)-2-amino-4,4,4-trideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-SRQSVDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474892 | |

| Record name | L-Aminobutyric Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929202-07-3 | |

| Record name | L-Aminobutyric Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.